molecular formula C10H16O2 B2808135 (1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid CAS No. 33741-29-6

(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid

Cat. No.: B2808135
CAS No.: 33741-29-6
M. Wt: 168.236
InChI Key: FTWVTMKZNPJWOT-RNJXMRFFSA-N
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Description

“(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid” is a chemical compound with the molecular formula C10H16 . It is also known by other names such as 2(10)-Pinene, (1S,5S)-(-)-; (-)-β-Pinene; (-)-2(10)-Pinene; L-β-Pinene; (1S)-(-)-β-Pinene; laevo-β-Pinene; 6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane-, (S)-; (-)-beta-Pinene; Bicyclo(3.1.1)heptane, 6,6-dimethyl-2-methylene-, (1S,5S)-; (-)-Pin-2(10)-ene; β-Pinene-(1S)-(-) .


Synthesis Analysis

The synthesis of similar bicyclic compounds has been achieved through various methods. For instance, an organocatalytic formal [4 + 2] cycloaddition reaction has been used to synthesize a wide range of bicyclo[2.2.1]heptane-1-carboxylates . This method allows for rapid access to these compounds from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Chemical Reactions Analysis

The chemical reactions involving similar bicyclic compounds have been studied. For example, a sequential Diels Alder reaction/rearrangement sequence was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes . The outcome of the rearrangement depended on the substitution pattern of the dienes .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 136.2340 . Other properties such as phase change data, IR Spectrum, and mass spectrum (electron ionization) are also available .

Scientific Research Applications

Corrosion Engineering and Material Science

Carboxylic acids play a crucial role in the corrosion process of metals. A study by Bastidas and La Iglesia (2007) highlights that low molecular weight carboxylic acids like formic and acetic acids significantly contribute to the acidity of rain and can be aggressive towards copper, affecting its corrosion rate. This insight is pivotal for industries relying on copper and its alloys, informing preventive measures against atmospheric corrosion (Bastidas & La Iglesia, 2007).

Microbiology and Biotechnology

Jarboe et al. (2013) discuss how carboxylic acids, including those derived from biomass, act as inhibitors to microbes like Escherichia coli and Saccharomyces cerevisiae. This inhibitory action, while a challenge for fermentative production processes, also offers a potential for the strategic use of carboxylic acids in controlling microbial activity in various industrial and environmental contexts (Jarboe, Royce, & Liu, 2013).

Antioxidant, Antimicrobial, and Cytotoxic Activity

The study by Godlewska-Żyłkiewicz et al. (2020) explores the structure-related antioxidant, antimicrobial, and cytotoxic activities of selected carboxylic acids. Understanding the impact of structural differences on these activities can lead to the development of new, more effective compounds for use in pharmaceuticals and biopreservation (Godlewska-Żyłkiewicz et al., 2020).

Green Chemistry and Sustainable Materials

Li et al. (2020) highlight advances in the microbial production of medium-chain dicarboxylic acids (MDCAs) from biomass. MDCAs are essential for creating sustainable materials, such as nylons, and serve as a platform for developing eco-friendly industrial processes. The microbial biosynthesis of MDCAs demonstrates a shift towards more sustainable production methods for essential industrial chemicals (Li et al., 2020).

Liquid-Liquid Extraction and Separation Processes

Sprakel and Schuur (2019) discuss the developments in solvents for liquid-liquid extraction (LLX) of carboxylic acids, emphasizing the need for more efficient and environmentally friendly solvents. This research is crucial for industries that aim to recover and utilize carboxylic acids from aqueous streams, highlighting the importance of solvent choice in optimizing LLX processes (Sprakel & Schuur, 2019).

Future Directions

The future directions in the research and application of “(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid” and similar compounds could involve the development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes . These are critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery .

Properties

IUPAC Name

(1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-10(2)6-3-4-7(9(11)12)8(10)5-6/h6-8H,3-5H2,1-2H3,(H,11,12)/t6-,7+,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTWVTMKZNPJWOT-RNJXMRFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@H]([C@@H]1C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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